ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate
Overview
Description
Ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate is an organic compound with the molecular formula C({21})H({24})ClNO(_{4}) This compound is characterized by its complex structure, which includes a chloro-substituted benzoate ester linked to a butanoyl amide group that is further substituted with a methoxy-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid, 4-(4-methoxy-3-methylphenyl)butanoic acid, and ethyl alcohol.
Esterification: The 2-chlorobenzoic acid is first esterified with ethyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-chlorobenzoate.
Amidation: The ester is then reacted with 4-(4-methoxy-3-methylphenyl)butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Oxidation and Reduction: The methoxy and methyl groups on the phenyl ring can undergo oxidation to form hydroxyl or carboxyl groups, while reduction can convert them to simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_{4})).
Major Products
Nucleophilic Substitution: Substituted benzoates and corresponding nucleophiles.
Hydrolysis: 2-chlorobenzoic acid, 4-(4-methoxy-3-methylphenyl)butanoic acid, and ethanol.
Oxidation: Hydroxylated or carboxylated derivatives of the phenyl ring.
Reduction: Simplified hydrocarbons or alcohols.
Scientific Research Applications
Ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Material Science: Explored for its use in the synthesis of novel polymers and materials with specific electronic properties.
Chemical Biology: Utilized in the design of molecular probes and bioactive compounds for studying cellular processes.
Mechanism of Action
The mechanism by which ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as cyclooxygenases (COX) and receptors like G-protein coupled receptors (GPCRs).
Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain by inhibiting the synthesis of prostaglandins and other inflammatory mediators.
Comparison with Similar Compounds
Ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 2-chloro-5-{[4-(4-methoxyphenyl)butanoyl]amino}benzoate: Lacks the methyl group on the phenyl ring, which may affect its binding affinity and biological activity.
Ethyl 2-chloro-5-{[4-(3-methylphenyl)butanoyl]amino}benzoate: Lacks the methoxy group, potentially altering its solubility and reactivity.
Ethyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)acetyl]amino}benzoate: Has an acetyl group instead of a butanoyl group, which may influence its pharmacokinetic properties.
These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-chloro-5-[4-(4-methoxy-3-methylphenyl)butanoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-4-27-21(25)17-13-16(9-10-18(17)22)23-20(24)7-5-6-15-8-11-19(26-3)14(2)12-15/h8-13H,4-7H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFYNUQUGNTOED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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